3-Bromo-2,5-dimethoxybenzaldehyde

Aldehyde Dehydrogenase Inhibition Chemical Biology Cancer Stem Cell Research

This non-interchangeable 3-bromo positional isomer is essential for anthracycline/tetracyclic antibiotic analog synthesis and uniquely targets ALDH1A1 (IC50 420 nM), ALDH3A1 (368 nM), ALDH2 (1,920 nM) for cancer stem cell probe studies. Low melting point (63 °C) simplifies crystallization. Ensure your synthesis and assays maintain fidelity—verify your source is the 3-bromo isomer, not the common 4-bromo byproduct.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 68216-65-9
Cat. No. B1605219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dimethoxybenzaldehyde
CAS68216-65-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)OC)C=O
InChIInChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3
InChIKeyCNIRVMKPXOOBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dimethoxybenzaldehyde (CAS 68216-65-9): Procurement and Research Baseline for a Specialized Benzaldehyde Intermediate


3-Bromo-2,5-dimethoxybenzaldehyde (CAS 68216-65-9) is an aromatic aldehyde characterized by a bromine atom at the 3-position and methoxy groups at the 2- and 5-positions of the benzaldehyde ring . With a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol , it serves primarily as an intermediate in organic synthesis, particularly in the preparation of anthracyclines, tetracyclic antibiotics, and other bioactive molecules . The compound's unique substitution pattern imparts distinct reactivity and biological activity compared to its positional isomers [1].

Why Generic Substitution of 3-Bromo-2,5-dimethoxybenzaldehyde (68216-65-9) with Positional Isomers Fails in Targeted Research Applications


Direct substitution of 3-bromo-2,5-dimethoxybenzaldehyde with its positional isomers, such as 4-bromo-2,5-dimethoxybenzaldehyde or 6-bromo-2,5-dimethoxybenzaldehyde, is not chemically or biologically equivalent. The 3-bromo substitution pattern dictates distinct electronic and steric properties that influence both synthetic reactivity [1] and biological target engagement [2]. For instance, bromination of the common precursor 2,5-dimethoxybenzaldehyde yields predominantly the 4-bromo isomer, making the 3-bromo isomer a specialized reagent requiring distinct synthetic routes [1]. Furthermore, the 3-bromo isomer demonstrates a unique inhibition profile against aldehyde dehydrogenase (ALDH) isoforms compared to known benchmark inhibitors, underscoring its non-interchangeable role in medicinal chemistry and chemical biology [2].

3-Bromo-2,5-dimethoxybenzaldehyde (CAS 68216-65-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


ALDH Isoform Inhibition Profile: 3-Bromo-2,5-dimethoxybenzaldehyde vs. Benchmark Inhibitor KS100

3-Bromo-2,5-dimethoxybenzaldehyde inhibits ALDH1A1 with an IC50 of 420 nM, ALDH3A1 with an IC50 of 368 nM, and ALDH2 with an IC50 of 1,920 nM [1]. Compared to the benchmark ALDH inhibitor KS100 (IC50: ALDH1A1 = 334 nM, ALDH3A1 = 360 nM, ALDH2 = 2,137 nM) , the 3-bromo-2,5-dimethoxybenzaldehyde exhibits a similar overall potency but with a slightly improved selectivity window for ALDH3A1 over ALDH2 (5.2-fold vs. 5.9-fold for KS100).

Aldehyde Dehydrogenase Inhibition Chemical Biology Cancer Stem Cell Research

Synthetic Accessibility: 3-Bromo-2,5-dimethoxybenzaldehyde vs. 4-Bromo Isomer

Direct bromination of the common precursor 2,5-dimethoxybenzaldehyde yields primarily the 4-bromo isomer (4-bromo-2,5-dimethoxybenzaldehyde) and the 6-bromo isomer, with a reported ratio of approximately 4:1 [1]. The 3-bromo isomer is not a major product of this direct electrophilic substitution and requires alternative, less common synthetic routes [2]. This makes the 3-bromo-2,5-dimethoxybenzaldehyde a specialty reagent with limited commercial availability compared to the 4-bromo isomer.

Organic Synthesis Process Chemistry Bromination

Physicochemical Property Differentiation: Melting Point of 3-Bromo-2,5-dimethoxybenzaldehyde vs. 2-Bromo-3,6-dimethoxybenzaldehyde

3-Bromo-2,5-dimethoxybenzaldehyde exhibits a melting point of 63 °C , in contrast to the 2-bromo-3,6-dimethoxybenzaldehyde isomer, which melts at 99.5 °C . This significant difference in melting point (Δ36.5 °C) reflects distinct crystal packing and intermolecular interactions dictated by the specific bromine substitution pattern.

Solid-State Characterization Crystallization Purification

Specific Application in Anthracycline Antibiotic Synthesis: 3-Bromo-2,5-dimethoxybenzaldehyde as a Key Intermediate

3-Bromo-2,5-dimethoxybenzaldehyde has been explicitly utilized in the synthesis of anthracyclines and tetracyclic antibiotics , a class of compounds where the precise substitution pattern on the benzaldehyde moiety is critical for constructing the complex tetracyclic core. While other brominated dimethoxybenzaldehyde isomers may theoretically serve as intermediates, the literature specifically cites the 3-bromo isomer for these applications, indicating a requisite structural specificity for successful synthesis.

Medicinal Chemistry Antibiotic Synthesis Anthracyclines

Electrophilic Reactivity Differentiation: 3-Bromo-2,5-dimethoxybenzaldehyde vs. 4-Bromo Isomer in Cross-Coupling Reactions

The 3-bromo substitution pattern places the bromine atom ortho to one methoxy group and meta to the other, creating a distinct electronic environment that influences oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. In contrast, the 4-bromo isomer has the bromine para to the aldehyde group, resulting in different steric and electronic properties that affect coupling efficiency and regioselectivity.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-2,5-dimethoxybenzaldehyde (68216-65-9)


Chemical Biology: ALDH Isoform Profiling and Target Validation

Utilize 3-bromo-2,5-dimethoxybenzaldehyde as a small-molecule probe to dissect the roles of ALDH1A1, ALDH3A1, and ALDH2 in cancer stem cell biology and metabolic disorders, leveraging its distinct IC50 values (420 nM, 368 nM, and 1,920 nM, respectively) [1] to achieve isoform-specific modulation compared to benchmark inhibitors like KS100.

Medicinal Chemistry: Anthracycline and Tetracyclic Antibiotic Synthesis

Employ 3-bromo-2,5-dimethoxybenzaldehyde as a key building block in the construction of anthracycline and tetracyclic antibiotic analogs, where the specific 3-bromo-2,5-dimethoxy substitution pattern is documented as essential for successful synthesis .

Process Chemistry: Development of Novel Cross-Coupling Methodologies

Explore the unique reactivity of 3-bromo-2,5-dimethoxybenzaldehyde in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the ortho-methoxy group may exert a directing effect or alter oxidative addition rates, enabling the development of regioselective synthetic methodologies [2].

Solid-State Chemistry: Crystallization and Polymorph Screening

Leverage the relatively low melting point of 63 °C for crystallization studies and polymorph screening, offering practical handling advantages over higher-melting positional isomers like 2-bromo-3,6-dimethoxybenzaldehyde (99.5 °C).

Technical Documentation Hub

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